molecular formula C20H18ClN3O5S2 B11416545 Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11416545
M. Wt: 480.0 g/mol
InChI Key: XFHCMWTVRZNVMX-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a combination of pyrimidine, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group. The thiophene and phenyl groups are then incorporated through a series of coupling reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonyl chloride: Shares the ethanesulfonyl group but lacks the pyrimidine and thiophene moieties.

    Indole derivatives: Similar in terms of biological activity but differ in structural features.

Uniqueness

ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrimidine, thiophene, and phenyl groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

480.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H18ClN3O5S2/c1-3-29-19(26)15-13(12-8-6-5-7-9-12)11-30-18(15)24-17(25)16-14(21)10-22-20(23-16)31(27,28)4-2/h5-11H,3-4H2,1-2H3,(H,24,25)

InChI Key

XFHCMWTVRZNVMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC

Origin of Product

United States

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